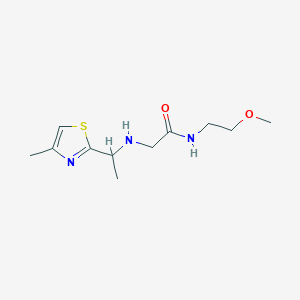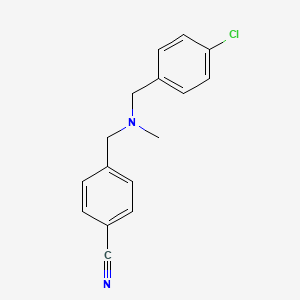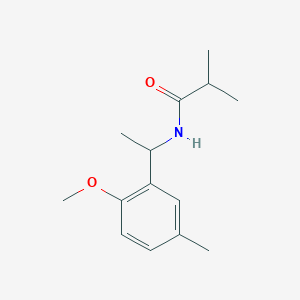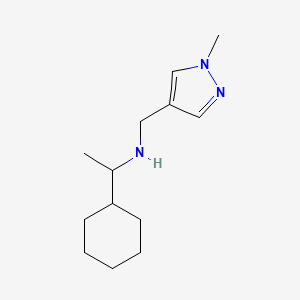![molecular formula C42H37O2PSi B14909172 3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol is a complex organic compound featuring a binaphthyl backbone with phosphanyl and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol typically involves multiple steps, including the formation of the binaphthyl backbone, introduction of the phosphanyl group, and subsequent functionalization with hydroxy and trimethylsilyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphanyl group can be reduced to form phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the phosphanyl group can produce phosphine derivatives.
Scientific Research Applications
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Mechanism of Action
The mechanism by which (11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the hydroxy and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions modulate the compound’s activity and its ability to influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Organochlorine compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
(11BS)-3-(diphenylphosphanyl)-2’-(®-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1’-binaphthalen]-2-ol stands out due to its binaphthyl backbone and the presence of both phosphanyl and hydroxy groups, which provide unique reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C42H37O2PSi |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
3-diphenylphosphanyl-1-[2-[(R)-hydroxy-(2-trimethylsilylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C42H37O2PSi/c1-46(2,3)38-25-15-14-24-35(38)41(43)36-27-26-29-16-10-12-22-33(29)39(36)40-34-23-13-11-17-30(34)28-37(42(40)44)45(31-18-6-4-7-19-31)32-20-8-5-9-21-32/h4-28,41,43-44H,1-3H3/t41-/m0/s1 |
InChI Key |
RFPFQIYLMYEHJV-RWYGWLOXSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CC=CC=C1[C@@H](C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)
![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
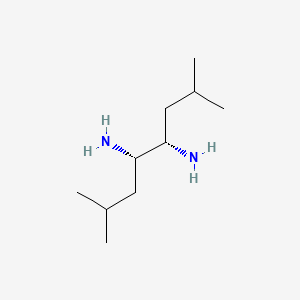
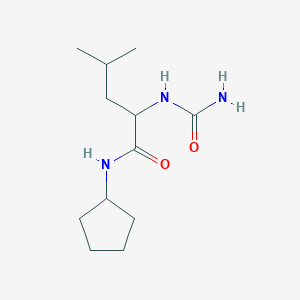
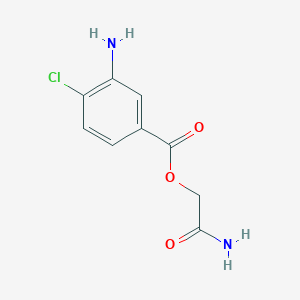
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
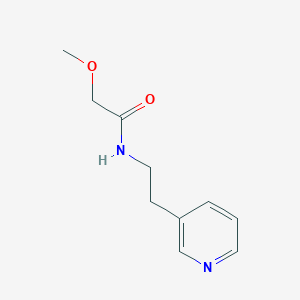
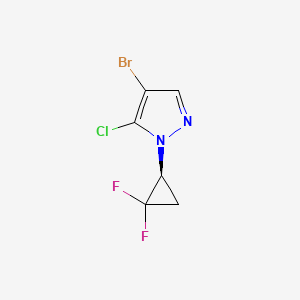
![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
